molecular formula C14H13FO2 B3053037 4-Benzyloxy-2-fluorobenzyl alcohol CAS No. 504414-33-9

4-Benzyloxy-2-fluorobenzyl alcohol

Cat. No.: B3053037
CAS No.: 504414-33-9
M. Wt: 232.25 g/mol
InChI Key: UKYCFJCEJIGXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-fluorobenzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a benzyloxy (OCH₂C₆H₅) group at the 4-position and a fluorine atom at the 2-position of the benzene ring. The molecular formula is C₁₄H₁₃FO₂, with an estimated molecular weight of 232.27 g/mol.

Properties

CAS No.

504414-33-9

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

(2-fluoro-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H13FO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2

InChI Key

UKYCFJCEJIGXLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy group in 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol enhances electrophilic reactivity compared to benzyloxy or methoxy groups . Halogen Impact: Bromine in 4-Bromo-2-fluorobenzyl alcohol increases molecular weight and polarizability, favoring cross-coupling reactions .
  • Lipophilicity Trends : The benzyloxy group elevates XLogP3 (~2.8) compared to methoxy (0.9) or methyl (1.5) derivatives, suggesting greater membrane permeability .

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